Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h5,7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJOFEDTZYZRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)NC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate typically involves the reaction of ethyl 2-oxo-3-piperidinecarboxylate with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate (EOTP) is an organic compound with a unique structure featuring a piperidine ring, a trifluoromethyl group, and a keto group. It has a molecular weight of approximately 239.19 g/mol and the chemical formula . EOTP is valued in medicinal chemistry and organic synthesis as a versatile building block for creating complex molecules.
Applications in Chemistry
EOTP serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Researchers modify the piperidine ring and trifluoromethyl group to create derivatives with enhanced bioavailability, binding affinity, and metabolic stability. EOTP is also a valuable intermediate in organic synthesis, enabling the construction of complex molecules. For example, it can be used in the synthesis of 3-aryl-4-unsubstituted-6-CF3-pyridin-2-ones and ethyl 2-hydroxy-6-oxo-4-aryl-2-(trifluoromethyl)-piperidine-3-carboxylate, essential building blocks for trifluoromethylated heterocycles .
Reaction Types
- Oxidation: EOTP can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride under anhydrous conditions.
- Substitution: Amines and thiols can be used in substitution reactions under basic conditions.
Biological Applications
Research indicates that EOTP exhibits potential bioactivity, making it a candidate for various biological assays. Its lipophilic nature, enhanced by the trifluoromethyl group, allows it to effectively penetrate cell membranes, facilitating interactions with specific enzymes and receptors, potentially modulating their activity. Investigations into its anti-inflammatory and anticancer properties are ongoing, highlighting its relevance in medicinal chemistry.
Industrial Applications
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield in the synthesis of EOTP. Automated reactors allow for precise control of reaction parameters, ensuring consistent product quality. Purification techniques such as recrystallization or chromatography are commonly used to obtain high-purity samples of the compound.
Bioactivity and Interaction Studies
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate is highlighted through comparisons with analogous heterocycles. Below is a detailed analysis:
Structural and Functional Comparison
Research Findings and Trends
- Pharmacological Potential: Compounds with CF₃ and heteroaryl groups (e.g., ) are prioritized in antiviral and anticancer drug discovery due to enhanced target affinity .
- Crystallography : Structural elucidation of such compounds often employs SHELX and ORTEP-III for refinement and graphical representation .
- Safety Profiles : The target compound’s hazard profile (H315, H319) is milder compared to pyridazine derivatives, which may exhibit higher toxicity due to reactive nitrogen centers .
Biological Activity
Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate (EOTP) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EOTP, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
EOTP is characterized by a piperidine ring with a keto group and a trifluoromethyl substituent. Its chemical formula is C₁₃H₁₄F₃N₁O₃, with a molecular weight of approximately 239.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄F₃N₁O₃ |
| Molecular Weight | 239.19 g/mol |
| Structure | Piperidine derivative |
The mechanism of action of EOTP involves its interaction with specific molecular targets within cells. The lipophilic nature of the trifluoromethyl group allows EOTP to effectively penetrate cell membranes, where it can modulate the activity of enzymes and receptors involved in various biological pathways. Current research suggests that EOTP may exhibit anti-inflammatory and anticancer properties, although detailed studies are still ongoing to elucidate the specific pathways affected by this compound.
Anti-inflammatory Properties
EOTP has been investigated for its potential anti-inflammatory effects. Research indicates that compounds with similar structures often exhibit modulation of inflammatory pathways, suggesting that EOTP may influence cytokine production or other mediators of inflammation.
Anticancer Activity
Preliminary studies have shown that EOTP could possess anticancer activity. The compound's ability to interact with cellular targets may inhibit cancer cell proliferation or induce apoptosis in certain cancer cell lines. Further investigations are needed to confirm these effects and determine the underlying mechanisms.
Case Studies and Research Findings
- Bioactivity Assays : Various biological assays have been conducted to evaluate the bioactivity of EOTP. These include cell viability assays, enzyme inhibition studies, and receptor binding assays, which suggest that EOTP holds promise as a bioactive compound.
- Structural Modifications : Researchers are exploring derivatives of EOTP by modifying the piperidine ring and trifluoromethyl group to enhance bioavailability and binding affinity. These modifications could lead to more potent analogs suitable for therapeutic applications.
- Synthesis and Applications : The synthesis of EOTP typically involves reactions with trifluoromethylating agents under controlled conditions to ensure high yield and purity. This compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules for drug development.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate?
Answer: The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, trifluoromethylation of pyrimidine intermediates followed by esterification has been reported. In one protocol, 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and boronic acid derivatives undergo Suzuki-Miyaura coupling to yield analogous structures . LC-MS (m/z 366 [M+H]⁺) and HPLC retention time (1.26 minutes under TFA-modified conditions) are critical for monitoring reaction progress and purity .
Basic: How is the compound characterized structurally and spectroscopically?
Answer: Key characterization methods include:
- NMR : Analysis of , , and NMR spectra to confirm trifluoromethyl and ester group positions. The compound’s InChIKey (QTHTZBDPNNJDRG-UHFFFAOYSA-N) aids in spectral database matching .
- LC-MS : Used to verify molecular weight (237.18 g/mol) and detect impurities. For example, a related ethyl pyrimidine derivative showed m/z 366 [M+H]⁺ .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is often applied for precise conformational analysis, leveraging hydrogen-bonding patterns and ring puckering coordinates .
Advanced: How can conformational flexibility of the piperidine ring impact reactivity or binding studies?
Answer: The six-membered piperidine ring exhibits puckering, quantified using Cremer-Pople coordinates (amplitude , phase ) . For example, the 6-oxo group may induce chair or boat conformations, affecting hydrogen-bonding potential with biological targets. Computational studies (e.g., DFT) can model these conformers, while crystallographic data (via SHELX refinement) provides experimental validation .
Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?
Answer: Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., ) in crystalline forms . For example, the oxo group at position 6 and ester carbonyl may form or motifs, stabilizing the lattice. Such analysis aids in predicting solubility and designing co-crystals for improved bioavailability .
Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?
Answer: Variations in melting points (e.g., 128–130°C vs. other analogues) may arise from polymorphic forms or impurities. Cross-validate using:
- DSC/TGA : To confirm thermal behavior.
- HPLC purity : Ensure >95% purity to exclude impurity-driven melting point depression .
- Crystallographic data : Compare unit cell parameters with literature to identify polymorphs .
Advanced: What computational strategies predict reactivity of the trifluoromethyl group in nucleophilic/electrophilic reactions?
Answer:
- DFT calculations : Model the electron-withdrawing effect of the CF group on adjacent carbonyl reactivity.
- Hammett constants : Quantify substituent effects; CF has a σ ~ 0.43, influencing reaction pathways .
- Molecular docking : Assess steric/electronic effects in enzyme binding (e.g., fluorinated analogs in drug discovery) .
Basic: What safety precautions are critical when handling this compound?
Answer: The compound carries hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) . Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal protocols for fluorinated compounds.
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Bioisosteric replacement : Substitute CF with other electron-withdrawing groups (e.g., Cl, NO) while retaining steric bulk.
- Ester hydrolysis : Convert the ethyl ester to carboxylic acid for probing ionic interactions .
- Ring modification : Replace piperidine with morpholine or tetrahydropyran to assess conformational effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
